Fmoc-OSu

Description

Properties

IUPAC Name |

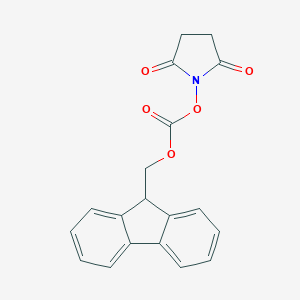

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSUFWLPZLCIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232090 | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-69-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-OSu: Mechanism and Application in Synthesis

Introduction

N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly abbreviated as Fmoc-OSu, is a pivotal reagent in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to introduce the fluorenylmethoxycarbonyl (Fmoc) protecting group onto primary and secondary amines, most notably the α-amino group of amino acids.[3][4] The Fmoc group is renowned for its unique lability characteristics; it is stable under acidic conditions but can be readily cleaved by mild bases, such as piperidine.[3][] This orthogonality to acid-labile side-chain protecting groups (like Boc and tBu) is the cornerstone of the widely adopted Fmoc-based SPPS strategy.[][6] Compared to its precursor, Fmoc-Cl, this compound offers advantages such as greater stability and easier to control reaction conditions, leading to fewer side reactions.[][7] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a white, microcrystalline powder that is sensitive to moisture.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers in handling and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | [8][9] |

| CAS Number | 82911-69-1 | [1][10] |

| Molecular Formula | C₁₉H₁₅NO₅ | [8][10] |

| Molecular Weight | 337.33 g/mol | [8][10] |

| Melting Point | 150-153 °C | [1][11] |

| Appearance | White or almost white microfine powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1][8] |

| Storage Conditions | 2-8°C, keep dry, under inert gas (e.g., Nitrogen) | [1][10] |

Mechanism of Action

The utility of this compound is defined by two critical reaction mechanisms: the protection of an amine via the installation of the Fmoc group, and the subsequent deprotection of this group to liberate the amine for further reaction.

Amine Protection with this compound

The protection of an amino group with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine (e.g., an amino acid) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimide ester in the this compound molecule.[1][4] This reaction proceeds under mild basic conditions, which facilitate the deprotonation of the amine, enhancing its nucleophilicity.[3] The reaction forms a transient tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide (NHS) as a good leaving group. The final products are the stable Fmoc-protected amine (a carbamate) and NHS, which can be easily washed away.[3]

Caption: Mechanism of amine protection using this compound.

Fmoc Group Deprotection

The defining feature of the Fmoc group is its removal under mild basic conditions, a process that does not affect acid-labile protecting groups.[3] The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in DMF.[12][13] The mechanism is a base-catalyzed β-elimination (E1cB). The piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring system.[7][12] This generates a stabilized carbanion (an aromatic fluorenyl anion), which then undergoes elimination to form dibenzofulvene (DBF) and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. The liberated dibenzofulvene can react with the deprotecting agent (piperidine) to form a stable adduct, preventing side reactions.[12]

Caption: Mechanism of Fmoc group deprotection via β-elimination.

Experimental Protocols

The following protocols provide standardized procedures for the protection of amino acids with this compound and the subsequent deprotection step within the context of SPPS.

Protocol 1: Fmoc Protection of an Amino Acid

This procedure describes the general method for attaching the Fmoc group to the α-amino position of a free amino acid.[6]

Materials:

-

Amino Acid

-

This compound (1.05 equivalents)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane or Acetone

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid in the 10% sodium carbonate solution.[6]

-

Reagent Addition: In a separate flask, dissolve 1.05 equivalents of this compound in dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.[6]

-

Reaction: Allow the mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[6]

-

Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 using dilute HCl.[6]

-

Extraction: Extract the aqueous layer with ethyl acetate (typically 3 times).[7]

-

Washing: Combine the organic layers and wash sequentially with water and then brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purification: The product can be further purified by crystallization if necessary.[6]

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide chain anchored to a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% piperidine in DMF (v/v)[12]

-

Dimethylformamide (DMF) for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes.

-

Initial Treatment: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 3 minutes.[6]

-

Main Treatment: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[6] The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Application Workflow in Peptide Synthesis

This compound is a cornerstone reagent for preparing the building blocks used in Fmoc-based SPPS. The synthesis of a peptide is a cyclical process involving the sequential deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

Caption: A single cycle workflow for Fmoc-based solid-phase peptide synthesis.

Beyond its primary role in SPPS, this compound is also utilized as a fluorescent labeling reagent for compounds containing primary or secondary amines, such as glycosylamines, due to the strong UV absorbance of the fluorenyl group.[4][] This property is also exploited for the real-time monitoring of deprotection and coupling steps in automated peptide synthesizers.[]

References

- 1. This compound | 82911-69-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. This compound | 82911-69-1 | Benchchem [benchchem.com]

- 9. N-(9-Fluorenylmethoxycarbonyloxy)succinimide | C19H15NO5 | CID 134122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 82911-69-1 | FF10663 | Biosynth [biosynth.com]

- 11. This compound | CAS#:82911-69-1 | Chemsrc [chemsrc.com]

- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Fmoc-OSu: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly known as Fmoc-OSu, is a pivotal reagent in modern biochemistry and pharmaceutical development, particularly in the realm of solid-phase peptide synthesis (SPPS). Its principle utility lies in the protection of primary and secondary amines, most notably the α-amino group of amino acids. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visual representations of key chemical processes.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid. Its structure is characterized by the fluorenylmethoxycarbonyl (Fmoc) group linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is an excellent leaving group, facilitating the reaction with nucleophilic amines.

Chemical Structure:

Caption: Chemical structure of this compound.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate[1] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 9-Fluorenylmethyl succinimidyl carbonate[2][3] |

| CAS Number | 82911-69-1[2][4] |

| Molecular Formula | C₁₉H₁₅NO₅[5] |

| Molecular Weight | 337.33 g/mol [4][5] |

| Appearance | White to off-white solid/powder[4] |

| Melting Point | 150-153 °C[6] |

| Solubility | Soluble in organic solvents such as DMSO (approx. 20 mg/ml) and dimethylformamide (DMF) (approx. 25 mg/ml). Sparingly soluble in water.[5] |

| Storage | Store at -20°C for long-term stability (stable for at least two years).[5] |

Mechanism of Action: Amine Protection

The primary function of this compound is to introduce the Fmoc protecting group onto a primary or secondary amine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the succinimidyl ester. The N-hydroxysuccinimide anion is a good leaving group, resulting in the formation of a stable carbamate linkage. This reaction is typically carried out under mild basic conditions to deprotonate the amine, increasing its nucleophilicity.

References

- 1. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]

- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. csbio.com [csbio.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

Synthesis of Fmoc-OSu for beginners

An In-depth Technical Guide to the Synthesis of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Introduction

N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly known as this compound, is a pivotal reagent in modern biochemical and pharmaceutical research, particularly in the field of peptide synthesis. It serves as a highly effective agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the primary and secondary amino groups of amino acids.[1] The Fmoc group is prized for its stability under acidic conditions and its lability under mild basic conditions, typically using a secondary amine like piperidine.[1][] This orthogonality allows for the selective deprotection of the N-terminus during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups.[1]

Compared to its precursor, Fmoc-Cl (9-fluorenylmethyl chloroformate), this compound is often preferred as its reaction conditions are easier to control, leading to fewer side reactions such as the formation of dipeptides.[][3] This guide provides a detailed overview of the synthesis of this compound for researchers, scientists, and professionals in drug development, focusing on common synthetic routes, detailed experimental protocols, and characterization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide (NHS). The reaction involves the formation of an active ester, with the succinimide moiety acting as a good leaving group. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Several variations of this method exist, primarily differing in the choice of solvent and base.

Method 1: Synthesis in an Organic Solvent with a Tertiary Amine Base

A widely used method involves the reaction of Fmoc-Cl and NHS in an anhydrous organic solvent, such as dichloromethane, with a tertiary amine base like diisopropylamine.[4] This approach provides good yields but requires careful control of anhydrous conditions.

Method 2: Two-Phase Synthesis with an Inorganic Base

An alternative and more environmentally friendly method utilizes a two-phase system of ethyl acetate and water with an inorganic base like sodium bicarbonate or sodium carbonate.[5][6] This process is advantageous as the product conveniently precipitates from the reaction mixture in high purity, simplifying purification.[5] The use of non-toxic ethyl acetate, which can be recycled, and the simple treatment of the resulting neutral brine waste make this method suitable for larger-scale industrial production.[5]

Experimental Protocols

Protocol 1: Synthesis in Dichloromethane

This protocol is adapted from a procedure described for synthesis in an anhydrous organic solvent.[4]

Reagents:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

N-hydroxysuccinimide (NHS)

-

Diisopropylamine

-

Anhydrous Dichloromethane (DCM)

-

10% (w/v) Citric Acid Solution

-

10% (w/v) Sodium Bicarbonate Solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve N-hydroxysuccinimide (1.05 eq) and diisopropylamine (1.03 eq) in anhydrous dichloromethane at room temperature.

-

In a separate flask, dissolve Fmoc-Cl (1.0 eq) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Add the NHS/diisopropylamine solution dropwise to the cooled Fmoc-Cl solution over a period of 5-10 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.[4]

-

Filter the resulting mixture to remove the diisopropylammonium chloride precipitate and wash the precipitate with additional dichloromethane.

-

Combine the filtrate and washings. Sequentially wash the organic layer with a 10% citric acid solution, a 10% sodium bicarbonate solution, and finally three times with deionized water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure (in vacuo) to yield the crude product.[4]

-

The product can be used without further purification or recrystallized if necessary.

Protocol 2: Two-Phase Synthesis in Ethyl Acetate/Water

This protocol is based on a newer, simplified method that promotes product precipitation.[5]

Reagents:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

N-hydroxysuccinimide (NHS)

-

Sodium Bicarbonate (or Sodium Carbonate)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Prepare a solution of Fmoc-Cl in ethyl acetate (a suitable concentration is 10-30%).

-

Prepare an aqueous solution of N-hydroxysuccinimide (a suitable concentration is 5-15%).

-

Combine the two solutions in a reaction vessel. The recommended molar ratio of Fmoc-Cl to NHS is approximately 1:1.1.[5]

-

Maintain the reaction temperature between 15-35°C.

-

Add sodium bicarbonate or sodium carbonate in batches while stirring. This keeps the organic layer nearly neutral, which minimizes the formation of 9-fluorenemethanol as a byproduct.[5]

-

Continue stirring for 2-2.5 hours. During this time, the this compound product will precipitate as a solid.[5]

-

Collect the solid product by filtration.

-

Wash the filtered product with water and then with a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum. This method typically yields this compound with high purity, suitable for direct use in peptide synthesis without further refining.[5]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Parameter | Method 1 (DCM) | Method 2 (Ethyl Acetate/Water) |

| Fmoc-Cl | 1.0 eq | 1.0 eq |

| N-hydroxysuccinimide | 1.05 eq | ~1.1 eq[5] |

| Base | Diisopropylamine (1.03 eq)[4] | Sodium Bicarbonate (in batches)[5] |

| Solvent System | Anhydrous Dichloromethane[4] | Ethyl Acetate / Water[5] |

| Temperature | 0°C to Room Temp[4] | 15 - 35°C[5] |

| Reaction Time | 16 hours[4] | 2 - 2.5 hours[5] |

Table 2: Physical and Purity Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₅NO₅ | [6] |

| Molecular Weight | 337.33 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Melting Point | 147 - 153°C | [6][7][8] |

| Purity (HPLC) | ≥99% | [7][9] |

| Solubility | Soluble in DMSO, DMF, Acetone; Limited in water | [4][6] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure. The ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the fluorenyl protons (δ 7.3-7.8 ppm), the CH and CH₂ groups of the fluorenyl moiety (δ 4.3-4.6 ppm), and the succinimide protons (δ ~2.8 ppm).[4]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.[9]

-

Melting Point: A sharp melting point within the expected range (147-153°C) is a good indicator of purity.[7][8]

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.

Mandatory Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

- 5. omizzur.com [omizzur.com]

- 6. This compound | 82911-69-1 | Benchchem [benchchem.com]

- 7. This compound | Matrix Innovation [matrix-innovation.com]

- 8. CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester - Google Patents [patents.google.com]

- 9. omizzur.com [omizzur.com]

Fmoc-OSu: A Comprehensive Technical Guide for Researchers

Fmoc-OSu , or N-(9-Fluorenylmethoxycarbonyloxy)succinimide, is a pivotal reagent in modern biochemistry and pharmaceutical development, primarily utilized for the protection of amino groups in peptide synthesis. This guide provides an in-depth overview of its chemical properties, applications, and the methodologies associated with its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 82911-69-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₅NO₅ | [2][3][4][5] |

| Molecular Weight | 337.33 g/mol | [1][2][6] |

| Melting Point | 150-153 °C | [2] |

| Solubility | Soluble in DMF and DMSO | [2][3] |

| Purity | ≥98% | [3] |

Mechanism of Action: The Fmoc Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to one of the most common strategies in solid-phase peptide synthesis (SPPS).[1][7] this compound serves as an efficient reagent for the introduction of this protecting group onto the primary or secondary amino groups of amino acids.[1]

The protection mechanism involves a nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl ester of this compound. This reaction, typically carried out under mild basic conditions, results in the formation of a stable carbamate linkage, effectively protecting the amino group from participating in subsequent coupling reactions.[3][8] N-hydroxysuccinimide is released as a byproduct, which is readily removed.[3]

A key advantage of the Fmoc group is its lability under basic conditions, while remaining stable to acids.[3][] This orthogonality allows for the selective deprotection of the N-terminal amino group without affecting acid-labile side-chain protecting groups.[3] The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF), through a β-elimination mechanism.[3][8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful peptide synthesis. Below are standardized procedures for the Fmoc protection of amino acids and the subsequent deprotection step in SPPS.

Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the attachment of the Fmoc protecting group to a free amino acid.

Materials:

-

Amino acid

-

This compound (1.0-1.2 equivalents)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water, or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve this compound in dioxane or DMF.

-

Slowly add the this compound solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-16 hours.

-

Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a typical cycle for the elongation of a peptide chain on a solid support using the Fmoc strategy.

Materials:

-

Fmoc-protected amino acid loaded resin

-

20% (v/v) piperidine in DMF (deprotection solution)

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Activation base (e.g., DIEA) (6-10 equivalents)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution (20% piperidine in DMF) for 3 minutes.

-

Drain the solution.

-

Treat the resin again with the deprotection solution for 10-15 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with the coupling reagent and activation base in DMF. Allow this mixture to stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.[10]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.

Quantitative Data

The efficiency of the Fmoc protection and coupling steps is crucial for the overall yield and purity of the synthesized peptide. The following table presents typical yields for the Fmoc protection of various amino acids.

| Amino Acid Derivative | Yield (%) | Citation |

| Nα-Fmoc-Ala-OMe | 90 | [6] |

| Nα-Fmoc-Phe-OMe | 88 | [6] |

| Nα-Fmoc-Asp(t-Bu)-OMe | 89 | [6] |

| Nα-Fmoc-Leu-OMe | 89 | [6] |

| Nα-Fmoc-Pro-OMe | 79 | [6] |

| Nα-Fmoc-Lys(Boc)-OMe | 88 | [6] |

| Nα-Fmoc-Gly-Gly-OMe | 84 | [6] |

| Nα-Fmoc-Thr(t-Bu)-Ala-OMe | 83 | [6] |

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly representing complex biochemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the key mechanisms and workflows involving this compound.

Fmoc Protection Mechanism

This diagram illustrates the reaction between an amino acid and this compound to form an Fmoc-protected amino acid.

References

- 1. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. omizzur.com [omizzur.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational tool in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its widespread use is attributed to its unique characteristic of being stable under acidic conditions while being easily removed by mild basic conditions. This orthogonality allows for the selective deprotection of the α-amino group of an amino acid without affecting acid-labile side-chain protecting groups, a critical aspect for the successful synthesis of complex peptides.[2][3] This technical guide provides an in-depth exploration of the core principles of Fmoc chemistry, including its mechanism, application, and detailed experimental protocols.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that temporarily blocks the primary or secondary amine of an amino acid.[1] This protection is essential to prevent unwanted reactions, such as the self-polymerization of amino acids, during the activation of the carboxyl group for peptide bond formation.[3]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[1] this compound is generally preferred as it minimizes the formation of Fmoc-dipeptide byproducts.[2] The reaction involves the nucleophilic attack of the amino group on the activated Fmoc reagent.[4]

The Principle of Base-Labile Deprotection

The key to the utility of the Fmoc group is its lability under mild basic conditions.[2] The fluorenyl ring system is electron-withdrawing, which renders the proton at the C9 position of the fluorene ring acidic.[2] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted.[2][3] This initiates a β-elimination reaction, leading to the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[][6]

The deprotection mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process:[2]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: The resulting carbanion undergoes elimination to release the free amine and form the dibenzofulvene byproduct.

The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine. To prevent this, the base used for deprotection, such as piperidine, also acts as a scavenger, reacting with the dibenzofulvene to form a stable adduct that is washed away.[6][7]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the base used, its concentration, the solvent, and the reaction time. The following tables summarize key quantitative data related to Fmoc deprotection.

Table 1: Kinetics of Fmoc Deprotection with Piperidine in DMF

| Piperidine Concentration (v/v) | Time (minutes) | Fmoc Removal (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | < 1 (t½ ≈ 6s) | >99 |

Data compiled from multiple sources. The half-life in 20% piperidine in DMF is approximately 6 seconds.[8][9]

Table 2: Common Fmoc Deprotection Cocktails in SPPS

| Reagent Composition | Solvent | Typical Reaction Time | Notes |

| 20% Piperidine | DMF | 1-3 min, then 10-15 min | Standard and widely used method.[6] |

| 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | Not specified | Avoids the use of piperidine.[8] |

| 2% DBU, 2% Piperidine | DMF or NMP | Not specified | Alternative base mixture.[10] |

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid (Using this compound)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with this compound.[2]

Materials:

-

Amino acid

-

9-fluorenylmethylsuccinimidyl carbonate (this compound)

-

10% Sodium carbonate solution (aqueous)

-

Dioxane

-

Methanol

-

10% aqueous citric acid/methanol (1:1)

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of this compound: Add a solution of this compound in dioxane to the amino acid solution.

-

Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or HPLC until the this compound is consumed.[11]

-

Work-up:

-

Add methanol and stir for 30 minutes.[11]

-

Evaporate the solvent.

-

If a solid forms, add water and stir for 30 minutes. Filter the solid and wash sequentially with 10% aqueous citric acid/methanol (1:1) and then water until the filtrate is neutral.[11]

-

If an oil forms, adjust the pH of the aqueous phase to 2 with 1N HCl. Extract the product with ethyl acetate. Wash the organic phase with water and brine, then dry over sodium sulfate.[11]

-

-

Drying: Dry the final product under vacuum. The purity should be ≥99% by HPLC.[11]

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during SPPS.[6][12]

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[6]

-

Solution Removal: Drain the piperidine solution. The concentration of the dibenzofulvene-piperidine adduct in the drained solution can be measured spectrophotometrically at approximately 301 nm to quantify the deprotection.[6][13]

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[6]

-

Solution Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is:

-

Drying: Dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next amino acid coupling step.

Visualizing the Core Principles

Chemical Reaction of Fmoc Protection

Caption: Fmoc protection of an amino acid using this compound.

Mechanism of Fmoc Deprotection

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

Fmoc-OSu: A Technical Guide to Solubility in Organic Solvents

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a cornerstone reagent in modern peptide synthesis and bioconjugation, primarily used for the introduction of the Fmoc protecting group onto primary and secondary amines.[1][2][3] The efficiency of Fmoc protection reactions is critically dependent on the solubility of this compound in the chosen reaction solvent. This guide provides an in-depth analysis of this compound's solubility in dimethylformamide (DMF) and other common organic solvents, presents a standardized protocol for solubility determination, and illustrates the fundamental reaction pathway.

Quantitative Solubility Data

The solubility of this compound is highest in polar aprotic solvents, which are capable of solvating the molecule effectively. DMF and Dimethyl Sulfoxide (DMSO) are particularly effective solvents for this reagent.[2][4][5][6][7][8][9][10] The following table summarizes quantitative solubility data from various sources, providing a comparative overview for researchers.

| Solvent | Chemical Class | Solubility (mg/mL) | Mole Fraction (at 298.15 K / 25 °C) | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | ~25 | 9.693 x 10⁻³ | 25 | [5][6][8][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20 | 6.406 x 10⁻³ | 25 | [5][6][8][10] |

| Acetonitrile (ACN) | Polar Aprotic | 12.5 | Not Available | 25 | [4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble¹ | Not Available | Not Specified | [4] |

| Dichloromethane (DCM) | Halogenated | Soluble¹ | Not Available | Not Specified | [11] |

| Ethanol | Polar Protic | Low | 8.237 x 10⁻⁴ | 25 | [8] |

| Water | Polar Protic | Sparingly Soluble | 7.378 x 10⁻⁶ | 25 | [6][8] |

The data clearly indicates that DMF is a superior solvent for dissolving this compound, closely followed by DMSO.[5][6][8] This high solubility is a key reason for the widespread use of DMF as the solvent of choice in solid-phase peptide synthesis (SPPS), where efficient and complete reactions are paramount.[1]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a given solvent.[12][13] This protocol ensures that a saturated solution is achieved, providing an accurate measure of solubility at a specific temperature.

1. Preparation of Materials:

-

Accurately weigh an excess amount of crystalline this compound. An "excess" ensures that undissolved solid will remain after equilibrium is reached.

-

Measure a precise volume of the desired organic solvent (e.g., DMF).

-

Use sealed containers, such as glass vials with screw caps, to prevent solvent evaporation.

2. Equilibration:

-

Add the excess this compound to the known volume of solvent in the sealed vial.

-

Place the vial in a temperature-controlled environment, such as a shaker bath, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged and consistent period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[14]

3. Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.[14]

4. Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. This brings the concentration into the linear dynamic range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The strong UV absorbance of the Fmoc group makes it readily detectable.[15]

5. Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units, such as mg/mL or mol/L.

Visualization of Core Mechanisms

The primary function of this compound is to attach the Fmoc protecting group to an amine. This reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the succinimidyl carbonate, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Caption: Reaction pathway for the protection of an amine using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 82911-69-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 82911-69-1 | Benchchem [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS) and bioconjugation, prized for its efficiency in introducing the Fmoc protecting group to primary amines.[1][2][3] However, its efficacy is intrinsically linked to its stability. This technical guide provides an in-depth analysis of this compound's stability under various conditions, recommended long-term storage protocols, and methods for assessing its purity, ensuring the integrity of your research and development endeavors.

Core Concepts: Stability Profile of this compound

This compound is a crystalline solid that, while generally stable when stored correctly, is susceptible to degradation through several pathways, primarily hydrolysis and base-catalyzed decomposition.[1][4] Understanding the factors that influence its stability is paramount for its effective use.

Summary of Storage and Stability Data

| Parameter | Condition | Observation | Reference |

| Solid State Storage | -20°C, as supplied in a tightly sealed container | Stable for at least two to four years.[5][6] | [5][6] |

| 2-8°C, dry conditions | Recommended for routine laboratory use.[7] | [7] | |

| Solution Stability | Anhydrous DMF or Acetonitrile at -20°C | Recommended for long-term storage in solution.[1] | [1] |

| Aqueous solutions | Not recommended for storage for more than one day.[5] Hydrolyzes with a half-life of 2-4 hours at pH 7.4 (37°C).[1] | [1][5] | |

| Thermal Stability | Up to 150°C (TGA) | Thermally stable as a solid up to this temperature.[1] | [1] |

| >60°C in solution | Prolonged heating leads to decomposition.[1] Thermal cleavage can occur at 120°C in d6-DMSO.[8][9] | [1][8][9] | |

| pH Sensitivity | Acidic (pH < 4) | Accelerated degradation via succinimide ring opening.[1] | [1] |

| Alkaline (pH > 9) | Promotes cleavage of the Fmoc group.[1] | [1] | |

| Solubility | DMSO | Approximately 20 mg/mL.[5][6] | [5][6] |

| Dimethylformamide (DMF) | Approximately 25 mg/mL.[5][6] | [5][6] | |

| Water | Sparingly soluble.[5] | [5] |

Degradation Pathways

The primary routes of this compound degradation involve the loss of the succinimidyl ester, rendering it inactive for amine coupling.

Hydrolysis

In the presence of water, the succinimidyl ester of this compound is susceptible to hydrolysis, yielding N-hydroxysuccinimide (NHS) and the Fmoc-carboxylic acid, which is unstable and readily decarboxylates to 9-fluorenylmethanol. This process is accelerated at neutral to slightly alkaline pH.

Base-Catalyzed Degradation

The Fmoc group is inherently base-labile, a property exploited for its removal during SPPS.[3][4] In the presence of bases, including primary and secondary amines, a β-elimination reaction occurs. This reaction cleaves the Fmoc group, generating dibenzofulvene (DBF) and carbon dioxide.[10] The liberated succinimide can also be hydrolyzed.

References

- 1. This compound | 82911-69-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

Introduction to Fmoc solid-phase peptide synthesis

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein synthesis in both academic research and pharmaceutical development.[1][2] The methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.

The most prevalent strategy within SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) orthogonal protection scheme.[3] This method utilizes the base-labile Fmoc group for temporary protection of the N-α-amino group and acid-labile protecting groups for the amino acid side chains.[3] The mild conditions used for Fmoc removal, coupled with the high efficiency of modern coupling reagents, have established Fmoc SPPS as a robust and versatile technique for producing high-purity peptides.[1]

This guide provides a comprehensive technical overview of the core principles, experimental protocols, and quantitative data associated with Fmoc SPPS, intended for researchers, scientists, and professionals in drug development.

Core Principles of Fmoc SPPS

The Fmoc SPPS process is a cyclical series of chemical reactions, allowing for the controlled, sequential elongation of a peptide chain on a solid support. The fundamental principle lies in the "orthogonal" protection strategy, where the N-α-amino group and the side-chain protecting groups can be removed under different chemical conditions, ensuring the integrity of the peptide chain during synthesis.

The synthesis cycle consists of four main stages:

-

Fmoc Deprotection : The resin-bound peptide is treated with a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to remove the N-terminal Fmoc group and expose a free primary or secondary amine.[4][5]

-

Washing : The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.[4]

-

Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" by a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free N-terminal amine of the peptide chain, forming a new peptide bond.[4]

-

Washing : A final series of washes removes excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Detailed Experimental Protocols

Step 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[4]

-

Wang Resin : Used for peptides with a C-terminal carboxylic acid.[1]

-

Rink Amide Resin : Used for peptides with a C-terminal amide.[1][4]

Protocol: Resin Swelling

-

Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin) and place it into a suitable reaction vessel.[4]

-

Add a solvent such as DMF or dichloromethane (DCM) to the resin.[1]

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. This process loosens the resin's internal structure, making active sites accessible.[1][4]

-

After swelling, drain the solvent by filtration.

Step 2: First Amino Acid Loading (for Rink Amide)

This protocol describes attaching the first amino acid to a Rink Amide resin, which comes with the Fmoc group already attached. The first step is therefore to deprotect the resin itself.

Protocol: Loading Rink Amide Resin

-

Swell the Rink Amide resin in DMF for 1 hour, then drain the solvent.[4]

-

Fmoc Deprotection of Resin : Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1 hour to remove the Fmoc group from the linker.[4]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[4]

-

Amino Acid Activation : In a separate vessel, dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading), a coupling reagent like HATU (5 eq.), and an additive like HOAt (5 eq.) in DMF. Add a base such as DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]

-

Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for at least 4 hours.[4]

-

Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[4]

-

Capping (Optional but Recommended) : To block any unreacted amine sites on the resin, add a capping solution (e.g., CH2Cl2:MeOH:DIPEA 17:2:1) and agitate for 45-60 minutes. Then, wash the resin thoroughly.[4]

Step 3: The Peptide Elongation Cycle

Protocol: Fmoc Deprotection

-

Wash the peptide-resin with DMF (3 times).

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[5]

-

Agitate the mixture for 5-10 minutes at room temperature.[5]

-

Drain the deprotection solution.

-

Repeat steps 2-4 one more time to ensure complete Fmoc removal.[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol: Amino Acid Coupling (using HBTU)

-

Activation : In a separate vessel, dissolve the Fmoc-amino acid (e.g., 4 eq.) and HBTU (3.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[6]

-

Coupling : Add the activated amino acid solution to the deprotected peptide-resin.[6]

-

Agitate the mixture at room temperature for 1-2 hours.[6] For sterically hindered amino acids or longer peptides, the coupling time can be extended.[4]

-

Drain the reaction solution.

-

Wash the resin with DMF (3-5 times).[6]

-

Monitoring (Optional but Recommended) : Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling, in which case a second coupling step should be performed. A yellow or colorless result signifies a complete reaction.[6][7]

Step 4: Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), mixed with "scavengers" to quench reactive carbocations generated during the process.[8] The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition.[8][9]

Protocol: Cleavage with Reagent K (for sensitive residues)

-

Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.[8]

-

In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume.[8]

-

Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.

Quantitative Data Analysis

The efficiency of each step in Fmoc SPPS is critical for obtaining a high-purity final product. The tables below summarize quantitative data for key processes.

Table 1: Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives have been developed to mitigate side reactions or increase efficiency.[5]

| Reagent(s) | Concentration | Deprotection Time | Advantages | Disadvantages & Side Reactions | Reference(s) |

| Piperidine | 20% in DMF | 5-20 min | Gold standard, reliable, well-understood. | Can cause aspartimide formation and diketopiperazine formation, especially with sensitive sequences.[5] | [5] |

| 4-Methyl-piperidine (4MP) | 20% in NMP | Similar to Piperidine | Shown to give superior product yields compared to piperidine in some cases; better behavior in automated synthesizers. | - | [10] |

| Piperazine / DBU | 5% / 2% in DMF | 1-5 min | Very rapid deprotection, reduces side reactions like aspartimide formation.[5] | DBU is a strong, non-nucleophilic base requiring careful handling. | [5] |

Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction times and efficiency, especially for sterically hindered amino acids.[11]

| Reagent Class | Example(s) | Typical Coupling Time | Coupling Efficiency (Indicative) | Key Features | Reference(s) |

| Carbodiimide | DIC / HOBt, Oxyma | 60 - 120 min | 95 - 98% | Cost-effective; low risk of racemization when used with additives (HOBt, Oxyma). Slower reaction rates.[11][12] | [11][13] |

| Aminium/Uronium Salt | HBTU, HATU | 15 - 60 min | 98 - 99.5% | Fast and efficient, widely used. HATU is highly effective for hindered couplings. Potential for side reactions if used in excess.[11][13] | [11][13] |

| Phosphonium Salt | PyBOP, PyAOP | 30 - 60 min | 98 - 99% | Efficient with no risk of guanidinylation side reaction. Byproducts can be difficult to remove in solution-phase.[11][13] | [11][13] |

| Immonium/Uronium Salt | COMU | 20 - 45 min | > 99.5% | Very high reactivity; byproducts are safer and more soluble than benzotriazole-based reagents. Higher cost.[11][12] | [11][13] |

Table 3: Composition and Application of Cleavage Cocktails

The composition of the cleavage cocktail is tailored to protect sensitive amino acid residues from modification by cationic species generated during cleavage.[8][9]

| Reagent Name | Composition (TFA is the balance) | Scavengers & Their Role | Primary Application | Reference(s) |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS : Carbocation scavenger. H₂O : Helps dissolve scavengers and suppress side reactions. | Peptides without sensitive residues.[8] | [8] |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol : Scavenger for trityl cations. TIS : General carbocation scavenger. | Useful for cleaving peptides with trityl-based protecting groups. Does not prevent Met oxidation.[14] | [14] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Thioanisole : Protects Trp. EDT : Reduces oxidized Met and prevents Cys re-attachment/oxidation.[15] | General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[8][14] | [8][14] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | DMS/NH₄I : Specifically designed to prevent and reverse oxidation of Methionine (Met) residues. | Peptides containing one or more Met residues, where oxidation is a significant concern.[16] | [16] |

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and highly refined methodology central to modern chemical biology and drug discovery. A thorough understanding of its core principles—from resin selection and the cyclical nature of chain elongation to the critical final cleavage step—is essential for success. By leveraging detailed protocols, selecting appropriate reagents based on quantitative performance data, and applying systematic troubleshooting, researchers can efficiently synthesize complex peptides with high purity and yield. The continued development of novel reagents and protocols promises to further enhance the capabilities of this indispensable technique.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. biotage.com [biotage.com]

- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-OSu: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data and handling precautions for N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a reagent widely used in peptide synthesis and bioconjugation. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 82911-69-1 | [2][3][4][5] |

| Molecular Formula | C₁₉H₁₅NO₅ | [2][3][5][6] |

| Molecular Weight | 337.33 g/mol | [1][2][3][5][6] |

| Melting Point | 145-152 °C | [3][6] |

| Solubility | Highly soluble in DMSO and DMF. Limited solubility in water. | [4][6][7] |

| Appearance | Powder / Crystalline Solid | [1][2][4] |

GHS Hazard and Precautionary Statements

This compound is classified as hazardous under the Globally Harmonized System (GHS). The relevant hazard and precautionary statements are outlined below.

Hazard Statements

| Code | Statement | References |

| H302 | Harmful if swallowed. | [2][3][5][8][9] |

| H317 | May cause an allergic skin reaction. | [2][3][5][8][9] |

| H319 | Causes serious eye irritation. | [5] |

| H332 | Harmful if inhaled. | [5] |

| H401 | Toxic to aquatic life. | [8] |

| H411 | Toxic to aquatic life with long lasting effects. | [2][3][8][9] |

Precautionary Statements

| Code | Statement | References |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][8][9] |

| P264 | Wash skin thoroughly after handling. | [5][9] |

| P270 | Do not eat, drink or smoke when using this product. | [5] |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | [5] |

| P273 | Avoid release to the environment. | [2][3][5][8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][5][8][9][10] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][9] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][5][9] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [8] |

Toxicity Data

| Type | Value | Species | References |

| LD50 Oral | > 200 mg/kg | Rat | [2] |

Note: Data on skin corrosion/irritation, respiratory or skin sensitization, carcinogenicity, and reproductive toxicity are largely unavailable.[2][8]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive PPE policy is the first line of defense against chemical exposure.[11][12]

-

Eye/Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][11] A face shield may be necessary if there is a high risk of splashing.[2][11]

-

Hand Protection : Use disposable nitrile gloves.[11] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[2]

-

Body Protection : A laboratory coat, closed-toe shoes, and long pants are mandatory to protect skin and clothing.[11] For more significant handling procedures, a complete suit protecting against chemicals may be required.[2]

-

Respiratory Protection : If engineering controls are insufficient to control dust, a NIOSH-approved respirator (e.g., N95) should be used in accordance with a formal respiratory protection program.[2][8][11]

Engineering Controls

-

Ventilation : Handle this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][5][11] Local exhaust ventilation is crucial where solids are handled as powders.[5]

Handling and Storage

-

Handling : Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][4] Wash hands thoroughly after handling.[2][4]

-

Storage : Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2][8] Recommended storage temperature is between 2-8°C.[3][8] The material is moisture-sensitive and should be stored under an inert gas like nitrogen.[3][8]

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[5][8]

-

In Case of Skin Contact : Immediately wash the skin with soap and plenty of water.[5][8] If irritation or a rash occurs, seek medical attention.[8]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][8]

-

If Swallowed : Wash out the mouth with water if the person is conscious. Call a physician.[5][8]

Spill and Disposal Procedures

-

Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for chemical waste.[2][11] Avoid creating dust.[2][8] Prevent the product from entering drains.[2][8]

-

Disposal : Dispose of unused product and contaminated materials through a licensed disposal company.[2] All waste disposal must comply with local, state, and federal regulations.[5]

Visualized Workflows and Pathways

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling Workflow for this compound

Caption: Recommended workflow for safely handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound | 82911-69-1 | FF10663 | Biosynth [biosynth.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. anaspec.com [anaspec.com]

- 6. This compound | 82911-69-1 | Benchchem [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound Novabiochem SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. ambeed.com [ambeed.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.osu.edu [chemistry.osu.edu]

Methodological & Application

Fmoc-OSu Protocol for Amine Protection in Solution Phase: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group, prized for its stability under acidic conditions and its facile cleavage under mild basic conditions.[1] N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) has emerged as a superior reagent for the introduction of the Fmoc group in solution-phase reactions. Compared to its predecessor, Fmoc-Cl, this compound offers significant advantages, including greater stability, easier handling, fewer side reactions, and consistently higher purity of the final protected product.[2] This translates to more robust and reproducible synthetic outcomes.

This application note provides a comprehensive overview and a detailed experimental protocol for the protection of primary and secondary amines in the solution phase using this compound.

Mechanism of Action

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the substrate acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester in this compound. This reaction is typically carried out under mild basic conditions, which serve to deprotonate the amine, thereby increasing its nucleophilicity. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage between the Fmoc group and the amine. The primary byproduct of this reaction is N-hydroxysuccinimide (NHS), which is water-soluble and can be easily removed during the work-up procedure.[3]

Advantages of this compound

-

High Purity of Products: Reactions with this compound generally yield cleaner products with fewer side reactions compared to Fmoc-Cl. This simplifies downstream purification processes.[2]

-

Ease of Handling: this compound is a stable, crystalline solid that is less susceptible to hydrolysis than Fmoc-Cl, making it easier to handle and store.[2]

-

Milder Reaction Conditions: The reaction can be performed under mild basic conditions, which are compatible with a wide range of functional groups.

-

Reduced Side Reactions: The use of this compound minimizes the formation of dipeptide impurities that can occur with Fmoc-Cl.

Experimental Workflow

The general workflow for the solution-phase Fmoc protection of an amine using this compound is depicted below.

Caption: General workflow for the solution-phase Fmoc protection of amines.

Detailed Experimental Protocol

This protocol describes a general procedure for the Fmoc protection of a primary or secondary amine in the solution phase. The specific quantities and reaction times may need to be optimized for different substrates.

Materials:

-

Amine-containing substrate

-

This compound (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), reagent grade

-

Ethyl acetate (EtOAc), reagent grade

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve the amine substrate (1.0 eq) in a 2:1 mixture of THF and a 10% aqueous solution of sodium bicarbonate. The volume of the solvent should be sufficient to fully dissolve the amine.

-

Addition of this compound: To the stirring solution, add this compound (1.05-1.2 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.

-

Extraction of Impurities: Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove any unreacted this compound and other organic impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The Fmoc-protected product should precipitate out of the solution as a white solid.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-protected amine.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the Fmoc protection of various amines using this compound under solution-phase conditions. Note that reaction conditions and substrate reactivity can influence the final yield.

| Amine Substrate | Molar Ratio (Amine:this compound) | Solvent System | Base | Reaction Time (h) | Yield (%) | Reference |

| Phenylalanine | 1:1 | Methylene Chloride | N-methyl-N-(trimethylsilyl)trifluoroacetamide | 4 | 92 | [4] |

| N-methyl-Threonine(tBu) | 1:3 | Dichloromethane | DIEA | 3 | High | [4] |

| N-methyl-β-Alanine | 1:3 | Dichloromethane | DIEA | 3 | High | [4] |

| Ethylenediamine derivative | 1:1 | Dichloromethane | Triethylamine | 2 | 55 | [5] |

| Generic Amino Acids | 1:1.05 | THF/aq. NaHCO₃ | NaHCO₃ | 16 | >80 | [6] |

Troubleshooting and Side Reactions

While the this compound protocol is generally robust, some common issues and side reactions may be encountered.

-

Incomplete Reaction:

-

Cause: Insufficient base, poor solubility of the amine substrate, or deactivation of this compound due to moisture.

-

Solution: Ensure the use of a sufficient excess of base. For poorly soluble amines, consider using a different solvent system or adding a co-solvent like DMF. Always use anhydrous solvents and handle this compound in a dry environment.

-

-

Formation of Fmoc-β-alanine:

-

Dipeptide Formation:

-

Cause: Although less common with this compound than with Fmoc-Cl, the activation of the carboxyl group of an already formed Fmoc-amino acid can lead to the formation of dipeptides.

-

Solution: Maintain careful control of stoichiometry and reaction conditions.

-

-

Difficult Work-up:

-

Cause: Emulsion formation during extraction.

-

Solution: Addition of brine during the washing steps can help to break up emulsions.

-

Signaling Pathway Diagram (Reaction Mechanism)